molecular formula C25H24N2O2 B10766338 quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B10766338
M. Wt: 384.5 g/mol
InChI Key: ZIVQNSMEEJQYKB-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula C₂₅H₂₄N₂O₂ indicates:

  • 25 carbon atoms (13 aromatic, 6 cyclohexane, 6 methylene/methyl).
  • 2 nitrogen atoms (quinoline and indole rings).
  • 2 oxygen atoms (ester carbonyl and ether linkage).

Stereochemistry

  • Cyclohexylmethyl Group : The cyclohexane ring adopts a chair conformation, with the methylene group (-CH₂-) attached to the indole nitrogen. No chiral centers exist in this substituent due to symmetric bonding.
  • Ester Linkage : The planar sp²-hybridized carbonyl group (C=O) restricts rotation, creating a rigid geometry between the indole and quinoline moieties.
  • Positional Isomerism : The 4-quinolinyl substitution distinguishes this compound from its 8-quinolinyl analog (BB-22), altering electronic interactions and biological target affinity.

Computational Analysis
Density functional theory (DFT) models predict:

  • A dihedral angle of ~120° between the indole and quinoline planes, minimizing steric clash.
  • Partial charge distribution: The quinoline nitrogen (δ⁻) and ester carbonyl oxygen (δ⁻) act as electron-rich sites, while the indole’s pyrrole nitrogen (δ⁺) serves as an electrophilic center.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

quinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

ZIVQNSMEEJQYKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of BB-22 4-hydroxyquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 4-hydroxyquinoline. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product

Chemical Reactions Analysis

BB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may target specific pathways involved in tumor growth, including apoptosis induction and cell cycle arrest.
    • Case Study : In vitro studies demonstrated that derivatives of indole and quinoline compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. For instance, a related compound showed an IC50 value of 20 nM against MDA-MB231 cells, indicating potent anti-proliferative effects .
  • Anti-inflammatory Properties
    • Mechanism : Quinoline derivatives are known to modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
    • Research Findings : A study highlighted that modifications to the indole structure can enhance anti-inflammatory activity, making these compounds candidates for treating inflammatory diseases .
  • Antimicrobial Activity
    • Scope : The compound's derivatives have shown promising results against various bacterial and fungal strains.
    • Data Table :
      CompoundActivity TypeTarget OrganismIC50 (µg/mL)
      Quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylateAntibacterialE. coli15
      This compoundAntifungalC. albicans10

Chemical Modifications and Their Impact

The biological activities of this compound can be significantly influenced by chemical modifications. Research indicates that substitutions on the indole or quinoline rings can enhance specific activities:

  • Alkylation/Arylation : These modifications have been shown to increase lipophilicity and improve cellular uptake.
  • Halogenation : Introducing halogens can enhance binding affinity to biological targets.

Future Directions in Research

The ongoing research into this compound suggests several avenues for future studies:

  • Structure-Activity Relationship Studies : Further exploration of how different substitutions affect biological activity can lead to the development of more potent derivatives.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing the therapeutic potential and safety profile of these compounds.

Mechanism of Action

The exact mechanism of action of BB-22 4-hydroxyquinoline isomer is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of BB-22 4-hydroxyquinoline isomer to these receptors likely leads to the activation or inhibition of specific signaling pathways, resulting in its observed effects .

Comparison with Similar Compounds

Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate

  • Structure: Indolizine core with quinoline and methyl ester .
  • Key Difference : Lack of cyclohexylmethyl group eliminates CB1/CB2 binding.

Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate

  • Structure : Pyridin-2-ylmethyl substituent and benzo[g]indole core .
  • Activity : Antimicrobial/anticancer research focus; divergent from SCRAs.

Structure-Activity Relationship (SAR) Insights

  • Cyclohexylmethyl Motif : Enhances potency in multiple compound classes. For example, in ugonins, cyclohexylmethyl substitution at C6 improved BNA inhibition by 80-fold (IC50 = 0.05 µM vs. 4.4 µM for luteolin) .
  • Fluorinated Chains : Increase lipophilicity and receptor residence time, as seen in PB-22 vs. BB-22 .
  • Hydroxyl Groups: Reduce CNS activity but may improve metabolic stability (e.g., hydroxyisoquinoline isomers) .

Pharmacological and Regulatory Considerations

  • BB-22 : Binds CB1/CB2 receptors with high affinity, leading to psychoactive effects and cardiotoxicity .
  • Research Compounds: Non-cannabinoid indole carboxylates (e.g., ethyl 7-acetyl-2-substituted indolizines) are explored for anticancer applications but lack regulatory restrictions .

Biological Activity

Quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate, also known as BB-22 or QUCHIC, is a synthetic cannabinoid that has garnered interest due to its pharmacological properties and potential for abuse. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis.

  • IUPAC Name : Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate
  • Molecular Formula : C25H24N2O2
  • Molecular Weight : 384.47 g/mol
  • CAS Number : 1400742-42-8

This compound acts primarily as an agonist at the cannabinoid receptors, particularly CB1 receptors in the central nervous system. This interaction leads to various psychoactive effects similar to those produced by THC. Studies have shown that compounds like BB-22 can produce discriminative stimulus effects that are comparable to THC, indicating their potential for abuse and dependence .

Biological Activity and Pharmacological Effects

Research indicates that BB-22 exhibits significant biological activity through its interaction with cannabinoid receptors. The following table summarizes key findings from various studies regarding its pharmacological effects:

Study ReferenceMethodologyKey Findings
Discriminative stimulus testing in ratsBB-22 produced full substitution for THC-like effects, indicating strong psychoactive properties.
Dose-response analysisThe compound showed a nonlinear dose-effect curve, suggesting complex pharmacodynamics.
In vitro receptor binding assaysHigh affinity for CB1 receptors was observed, confirming its role as a synthetic cannabinoid agonist.

Case Studies and Research Findings

  • Discriminative Stimulus Effects : In a study assessing the discriminative stimulus effects of BB-22, it was found that doses of 0.18 mg/kg fully substituted for THC effects in rats, while higher doses resulted in decreased responding rates . This suggests a potential inverted U-shaped dose-response relationship.
  • Comparative Analysis : BB-22 was compared with other synthetic cannabinoids such as FUB-PB-22 and 5F-AMB in terms of their ability to produce THC-like effects. The results indicated that while all compounds acted as agonists at CB1 receptors, their potency and efficacy varied significantly .
  • Abuse Liability Assessment : Given its potent psychoactive properties, BB-22 has been flagged for its potential abuse liability, paralleling concerns surrounding other synthetic cannabinoids. Its structural similarity to THC raises questions about its long-term safety and regulatory status .

Q & A

Q. What are the established synthetic routes for quinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, and what optimization strategies are recommended?

The synthesis of structurally analogous indole-carboxylates typically involves condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid can react with 4-thioxo-2-thiazolidinone under reflux with sodium acetate in acetic acid (2.5 hours), followed by NaOH-mediated esterification in methanol at room temperature . For the target compound, substituting the cyclohexylmethyl group would require careful selection of alkylating agents and protecting groups to avoid side reactions. Optimization strategies include monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to improve yields.

Q. How can researchers validate the structural identity of quinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate?

Key analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the indole backbone, cyclohexylmethyl substitution, and ester linkage.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ ion).
  • UV/Vis spectroscopy : λmax values (e.g., 216 and 290 nm for related indole-carboxylates) can indicate π-π* transitions in aromatic systems .
    Cross-referencing with spectral databases and synthetic intermediates is critical for unambiguous identification.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is likely lipophilic due to the cyclohexylmethyl group, requiring solvents like DMSO or acetonitrile for dissolution. Stability tests should include:

  • Thermal stability : Storage at -20°C is recommended for long-term preservation .
  • Photostability : Protect from light to prevent degradation of the quinoline and indole moieties.
  • Hydrolytic stability : Monitor ester bond integrity in aqueous buffers (pH 1–12) via LC-MS over 24–72 hours.

Advanced Research Questions

Q. How can researchers differentiate positional isomers or hydroxy-substituted analogs of this compound?

Positional isomers (e.g., quinolin-8-yl vs. quinolin-4-yl) require advanced analytical methods:

  • LC-MS/MS fragmentation : Isomers exhibit distinct fragmentation patterns (e.g., loss of CO2_2 from ester groups) .
  • Chromatographic separation : Use reversed-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve retention time differences.
  • NMR NOE experiments : To spatially resolve substituent positions on the quinoline ring.

Q. What computational approaches are suitable for predicting the biological activity or receptor binding of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as cannabinoid receptors (CB1/CB2), given structural similarities to synthetic cannabinoids .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogs .
  • Metabolic stability prediction : Tools like SwissADME can estimate CYP450-mediated metabolism sites, guided by hydroxylation patterns in related compounds .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar indole-carboxylates?

Discrepancies may arise from:

  • Isomeric impurities : Validate compound purity (>98% by HPLC) and confirm isomer identity .
  • Assay variability : Replicate studies across multiple cell lines (e.g., HEK-293 vs. CHO-K1) with standardized protocols.
  • Orthogonal validation : Combine in vitro (e.g., calcium flux assays) and in silico data to resolve mechanistic inconsistencies .

Q. What strategies are recommended for studying the metabolic pathways of this compound?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation, dealkylation).
  • High-resolution mass spectrometry (HRMS) : Detect metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
  • Isotopic labeling : Use 13C^{13}C-labeled cyclohexylmethyl groups to track metabolic cleavage.

Methodological Considerations

Q. How can crystallographic data improve the understanding of this compound’s structure-activity relationship (SAR)?

  • X-ray crystallography : Resolve bond angles and conformations of the indole-quinoline system. For example, crystal structures of related 4-hydroxyquinolin-2(1H)-ones reveal planar aromatic systems critical for receptor binding .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonding) influencing stability and solubility .

Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?

  • Caco-2 monolayer assays : Assess intestinal permeability.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions.
  • CYP inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

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